molecular formula C16H23NO3 B5722244 N-cyclohexyl-3-(4-methoxyphenoxy)propanamide CAS No. 701252-30-4

N-cyclohexyl-3-(4-methoxyphenoxy)propanamide

Cat. No. B5722244
CAS RN: 701252-30-4
M. Wt: 277.36 g/mol
InChI Key: LGQRCJUPZSHCHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-cyclohexyl-3-(4-methoxyphenoxy)propanamide often involves condensation reactions, as seen in the preparation of related compounds. For instance, the synthesis processes include reactions between specific benzoic acid derivatives and anilines or cyclohexanol under controlled conditions to form cyclohexyl and methoxyphenyl-incorporated amides (Zhong et al., 2012; Mantelingu et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals characteristics like the chair conformation of the cyclohexane ring and specific dihedral angles between substituent groups, impacting the overall molecular geometry and interactions. Crystallographic studies provide detailed insights into these structural aspects, which are crucial for understanding the physical and chemical behaviors of these compounds (Kavitha et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving N-cyclohexyl-3-(4-methoxyphenoxy)propanamide and its analogs typically include interactions with different reagents leading to various derivatives. These reactions can demonstrate the compound's reactivity, functional group transformations, and the formation of new chemical bonds (Cox et al., 1990).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are vital for understanding the practical aspects of handling and applying N-cyclohexyl-3-(4-methoxyphenoxy)propanamide. These properties are determined through experimental studies and are crucial for formulation and application purposes (Zhao, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the nature of its functional groups, define the compound's utility and application in different chemical contexts. Analysis based on structural analogs provides insights into the chemical behavior and potential applications of N-cyclohexyl-3-(4-methoxyphenoxy)propanamide (Han et al., 2006).

properties

IUPAC Name

N-cyclohexyl-3-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQRCJUPZSHCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259300
Record name N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-(4-methoxyphenoxy)propanamide

CAS RN

701252-30-4
Record name N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701252-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-3-(4-methoxyphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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